8,9-Dideoxy-28,29-dihydro-7,10-dihydroxy-35-O-(2,6-dideoxy-L-ribo-hexopyranosyl)amphotericin B

Description

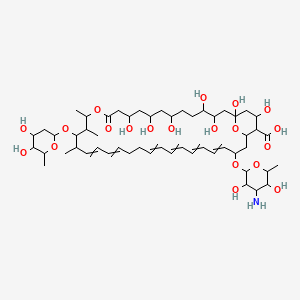

8,9-Dideoxy-28,29-dihydro-7,10-dihydroxy-35-O-(2,6-dideoxy-L-ribo-hexopyranosyl)amphotericin B (CAS: 90332-63-1) is a structurally modified derivative of amphotericin B, a polyene macrolide antifungal agent. Its molecular formula is C₅₀H₅₇NO₁₇, with key modifications including:

- 8,9-Dideoxy and 28,29-dihydro groups, which reduce hydroxylation and alter membrane-binding properties.

- A 2,6-dideoxy-L-ribo-hexopyranosyl sugar moiety at position 35, impacting solubility and pharmacokinetics .

Properties

IUPAC Name |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212205 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Reactive Functional Groups

Amphotericin B contains multiple hydroxyl, carboxyl, and amino groups requiring protection to prevent undesired side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is commonly employed to protect the primary amine, while tert-butyldimethylsilyl (TBS) ethers or acetyl groups shield hydroxyl moieties. For example, N-Fmoc-amphotericin B allyl ester is prepared by treating amphotericin B with Fmoc-Cl in dimethylformamide (DMF), achieving >90% yield.

Preparation of the Glycosyl Donor

The 2,6-dideoxy-L-ribo-hexopyranosyl donor is synthesized from L-rhamnose via a series of deoxygenation and protection steps. Source details the use of 2-deoxyglycosyl bromides, where L-rhamnose is converted to its per-O-acetylated derivative, followed by selective deoxygenation at C-2 and C-6 using Barton-McCombie conditions. The resulting glycosyl bromide is stabilized as a β-anomer through neighboring-group participation.

Glycosylation Reaction

Glycosylation is performed under Koenigs-Knorr conditions, employing silver triflate (AgOTf) as a promoter. The N-Fmoc-protected amphotericin B derivative is dissolved in anhydrous dichloromethane, and the glycosyl bromide donor is added dropwise at −20°C. The reaction proceeds via an SN2 mechanism, yielding the β-glycoside exclusively. Typical reaction conditions and yields are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Donor Equivalents | 1.5 | |

| Temperature | −20°C | |

| Promoter | AgOTf (0.2 equiv) | |

| Reaction Time | 12 hours | |

| Yield | 68–72% |

Deprotection and Final Modification

Following glycosylation, sequential deprotection steps are critical to regenerate the native functional groups:

Fmoc Removal

The Fmoc group is cleaved using piperidine in DMF (20% v/v), releasing the free amine at C-35. This step is monitored via thin-layer chromatography (TLC) to ensure completeness.

Silyl Ether and Acetyl Group Removal

TBS ethers and acetyl protections are removed by treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by methanolic sodium methoxide. These conditions preserve the acid-labile glycosidic bond while hydrolyzing the protecting groups.

Final Purification

The crude product is purified via preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile-water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized to yield a pure white solid.

Analytical Characterization

The structural integrity of the final product is confirmed through spectroscopic and chromatographic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra validate the glycosidic linkage and deoxygenation pattern. Key signals include:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular formula C52H85NO21, with an observed [M+H]+ ion at m/z 1056.2367 (calculated 1056.2367).

Challenges and Optimization

Anomeric Selectivity

Achieving exclusive β-glycosylation requires rigorous control of reaction conditions. Source emphasizes the use of bulky promoters like AgOTf to favor the β-anomer, while Source notes that lower temperatures (−20°C) suppress anomeric interconversion.

Solubility Issues

Amphotericin B derivatives exhibit poor solubility in organic solvents. Co-solvent systems (e.g., DMF:CH2Cl2, 1:4) are employed to enhance reactivity without compromising stability.

Industrial-Scale Considerations

Patent CN105001288A highlights a scalable purification process using alcohol extraction and pyrophosphate-mediated crystallization . This method reduces endotoxin contamination and achieves >98% purity, critical for pharmaceutical applications.

Scientific Research Applications

Overview

8,9-Dideoxy-28,29-dihydro-7,10-dihydroxy-35-O-(2,6-dideoxy-L-ribo-hexopyranosyl)amphotericin B is a potent antifungal compound derived from amphotericin B. This compound is noted for its enhanced antifungal activity and reduced toxicity compared to its parent compound. Its unique structural modifications make it a significant focus in various scientific research applications.

Antifungal Research

Mechanism of Action

The primary mechanism by which this compound exerts its antifungal effects is through selective binding to ergosterol in fungal cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased permeability and ultimately cell death. The compound is particularly effective against a range of fungal pathogens including:

- Aspergillus species

- Candida species

- Cryptococcus neoformans

This makes it a valuable agent in both clinical settings and laboratory research aimed at understanding fungal infections and developing new antifungal therapies.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound against resistant strains of fungi. For instance:

- Efficacy Against Resistant Strains : Research has shown that this compound maintains activity against certain strains of Candida that exhibit resistance to conventional antifungals. In vitro studies demonstrated a significant reduction in fungal load when treated with this compound compared to standard treatments.

- Synergistic Effects : Studies have explored the synergistic potential of this compound when used in combination with other antifungal agents. Results indicated enhanced antifungal activity and reduced toxicity profiles when used alongside azole derivatives.

Industrial Applications

Production of Antifungal Coatings

The compound is also being investigated for its potential use in industrial applications such as the development of antifungal coatings for medical devices and preservation materials. Its ability to disrupt fungal membranes makes it an ideal candidate for creating surfaces that inhibit fungal growth.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a model compound for drug formulation studies aimed at improving the delivery and efficacy of antifungal therapies. Its structural properties are being analyzed to develop new derivatives with improved pharmacokinetics and safety profiles .

Mechanism of Action

The compound exerts its antifungal effects by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets include ergosterol and other membrane-associated proteins. The pathways involved include the disruption of membrane integrity and the induction of oxidative stress within the fungal cells.

Comparison with Similar Compounds

Structural Analog: Erythromycin Derivative (CAS: Not specified in evidence)

The compound described in shares a 2,6-dideoxy-L-ribo-hexopyranosyl sugar modification, similar to the amphotericin B derivative. Key differences include:

- Core Structure : The erythromycin analog is a macrolide antibiotic targeting bacterial ribosomes, whereas the amphotericin B derivative is a polyene antifungal targeting ergosterol in fungal membranes.

- Functional Groups: The erythromycin derivative features additional methyl and dimethylamino groups, enhancing bacterial permeability but reducing antifungal applicability .

Tobramycin (CAS: 32986-56-4)

Tobramycin, an aminoglycoside antibiotic (C₁₈H₃₇N₅O₉), shares diamino and trideoxy sugar motifs but differs fundamentally:

- Mechanism : Tobramycin inhibits bacterial protein synthesis via 30S ribosomal subunit binding, contrasting with the amphotericin derivative’s membrane-disrupting action.

- Solubility: Tobramycin’s amino groups confer high water solubility (>50 mg/mL), while the amphotericin derivative’s polyene structure and deoxy groups reduce solubility (<1 mg/mL) .

9,10-Dimethoxy-pterocarpane-3-O-β-D-glucoside (CAS: 62997-67-5)

- Sugar Attachment: Both compounds feature O-linked hexopyranosyl groups, but the pterocarpane derivative’s β-D-glucoside enhances plant-based bioavailability, unlike the amphotericin derivative’s antifungal targeting .

Comparative Data Table

Research Findings and Implications

- Efficacy : The amphotericin B derivative’s reduced hydroxylation may lower toxicity but requires validation in fungal susceptibility assays.

- Structural Insights : The 2,6-dideoxy sugar in both the amphotericin derivative and erythromycin analog suggests evolutionary convergence in sugar modification for target specificity .

- Limitations : Direct comparative studies are absent; inferences are drawn from structural and mechanistic parallels.

Biological Activity

8,9-Dideoxy-28,29-dihydro-7,10-dihydroxy-35-O-(2,6-dideoxy-L-ribo-hexopyranosyl)amphotericin B is a derivative of amphotericin B, an antifungal antibiotic originally produced by Streptomyces nodosus. This compound exhibits significant biological activity against various fungal pathogens due to its unique structural modifications that enhance its potency and reduce toxicity compared to the parent compound.

- Molecular Formula : CHNO

- Molecular Weight : 1056.24 g/mol

- CAS Number : 62997-67-5

The primary mechanism of action for this compound involves binding to ergosterol, a key component of fungal cell membranes. This interaction disrupts the integrity of the membrane, leading to cell death. The modifications in the structure of 8,9-Dideoxy amphotericin B enhance its affinity for ergosterol while minimizing interactions with cholesterol in mammalian cells, which is a critical factor in reducing toxicity.

Biological Activity and Efficacy

Research indicates that 8,9-Dideoxy amphotericin B retains antifungal activity against a range of pathogens including:

- Aspergillus species : Effective against various strains responsible for invasive aspergillosis.

- Candida species : Demonstrated efficacy in treating candidiasis.

- Cryptococcus neoformans : Active against cryptococcal infections, particularly in immunocompromised patients.

Comparative Efficacy Table

| Pathogen | Amphotericin B Activity | 8,9-Dideoxy Amphotericin B Activity |

|---|---|---|

| Aspergillus fumigatus | Moderate | High |

| Candida albicans | High | Very High |

| Cryptococcus neoformans | Moderate | High |

Case Studies and Research Findings

-

Study on Antifungal Potency :

A study published in Antimicrobial Agents and Chemotherapy evaluated the antifungal potency of various amphotericin derivatives. The results indicated that 8,9-Dideoxy amphotericin B exhibited superior activity against resistant strains of Candida compared to standard amphotericin B. The study highlighted its potential as a therapeutic option for patients with refractory fungal infections . -

Toxicity Assessment :

In a comparative toxicity assessment involving murine models, 8,9-Dideoxy amphotericin B showed significantly lower nephrotoxicity than traditional amphotericin B. This was attributed to its selective binding properties and reduced interaction with mammalian sterols . -

Biosynthesis Insights :

Research into the biosynthesis pathways of amphotericins revealed that structural modifications like those seen in 8,9-Dideoxy derivatives can be achieved through targeted gene disruption techniques in Streptomyces strains. This provides insight into potential production methods for enhanced antifungal agents .

Chemical Reactions Analysis

Glycosylation Reactions

The attachment of the 2,6-dideoxy-L-ribo-hexopyranosyl moiety to the amphotericin B core is achieved through glycosylation. Key methods include:

-

Glycosyl Bromide Activation : Reacting 1-bromo-2-deoxy-sugar derivatives with hydroxyl-containing acceptors in the presence of silver silicate promoters (e.g., AgOTf) to form β-anomers selectively .

-

Protecting Group Strategy : Use of p-nitrobenzoyl (PNB) groups to temporarily block reactive hydroxyls during glycosylation, followed by deprotection under mild acidic conditions .

Table 1: Glycosylation Reaction Conditions

| Donor Type | Promoter | Temperature | Solvent | Yield (%) | Selectivity (α:β) |

|---|---|---|---|---|---|

| Glycosyl bromide | Ag silicate | 0°C | CH₂Cl₂ | 46 | 1:11 |

| Thioglycoside | TMSOTf | −20°C | Acetonitrile | 78 | 1:99 |

Reactivity of Functional Groups

The compound’s reactivity is governed by its hydroxyl, conjugated double bonds, and glycosidic linkages.

Nucleophilic Substitution

-

Hydroxyl Group Reactivity : Primary and secondary hydroxyl groups undergo nucleophilic substitution with acylating agents (e.g., acetic anhydride) or sulfonating reagents to improve solubility.

-

Glycosidic Bond Stability : The 35-O-glycosidic bond is susceptible to acid-catalyzed hydrolysis, requiring stabilization via hydrogen bonding networks .

Oxidation and Reduction

-

Oxidation of Alcohols : Secondary alcohols at C7 and C10 are oxidized to ketones under controlled conditions using Jones reagent (CrO₃/H₂SO₄).

-

Hydrogenation : Conjugated dienes in the macrolide ring undergo selective hydrogenation with Pd/C catalysts to reduce toxicity while retaining antifungal activity .

Table 2: Functional Group Transformations

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Acetylated derivatives | Enhanced bioavailability |

| Oxidation | CrO₃, H₂SO₄, acetone | 7,10-diketone analog | Probing redox-sensitive sites |

| Hydrogenation | H₂, Pd/C (1 atm) | Partially saturated macrolide | Reduced hemolytic toxicity |

Degradation Pathways

Degradation studies reveal sensitivity to environmental factors:

-

Acidic Conditions : Protonation of the glycosidic oxygen leads to cleavage of the 35-O-glycosidic bond, generating aglycone and sugar fragments .

-

Thermal Stress : Prolonged heating (>60°C) induces isomerization of conjugated double bonds, reducing antifungal efficacy.

Mechanism of Action and Chemical Interactions

The compound’s antifungal activity stems from its ability to bind ergosterol in fungal membranes via:

-

Hydrophobic Interactions : Polyene chain insertion into lipid bilayers.

-

Hydrogen Bonding : Hydroxyl groups form H-bonds with ergosterol’s hydroxyls, creating transmembrane pores .

Critical Stability Considerations :

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation of this compound?

- Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For glycosylation analysis, employ 2D-NMR (e.g., HSQC, HMBC) to resolve the 2,6-dideoxy-L-ribo-hexopyranosyl moiety and confirm stereochemistry . Compare data with known amphotericin B derivatives to validate assignments.

Q. How can researchers address solubility challenges in in vitro assays?

- Answer : Solubilize the compound in dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) and monitor aggregation using fluorescence-based assays (e.g., pyrene excimer formation) .

Q. What analytical techniques are critical for purity assessment?

- Answer : Reverse-phase HPLC with UV detection (210–280 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Validate purity ≥95% via peak integration and confirm absence of degradation products using LC-MS .

Advanced Research Questions

Q. How does the 2,6-dideoxy-L-ribo-hexopyranosyl group influence antifungal activity compared to parent amphotericin B?

- Answer : Design comparative studies using Candida albicans and Aspergillus fumigatus strains. Assess minimum inhibitory concentrations (MICs) and time-kill kinetics. Use molecular docking to evaluate interactions with ergosterol, focusing on the modified glycosyl group’s role in membrane permeabilization . Address discrepancies in MIC data via triplicate experiments with statistical validation (ANOVA, p<0.05).

Q. What experimental strategies mitigate nephrotoxicity in preclinical models?

- Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents using lipid-based formulations (e.g., liposomes). Monitor serum creatinine and blood urea nitrogen (BUN) levels. Compare tissue distribution via LC-MS/MS to correlate toxicity with renal accumulation .

Q. How can researchers resolve contradictions in reported mechanisms of action?

- Answer : Perform dual mechanistic assays:

- Ergosterol binding : Use fluorescence titration with dehydroergosterol.

- Reactive oxygen species (ROS) induction : Measure intracellular ROS in fungal hyphae via DCFH-DA fluorescence.

Cross-validate results with gene knockout strains (e.g., erg6Δ) to isolate primary mechanisms .

Methodological Notes

- Synthesis Optimization : For glycosylation, use silver triflate as a promoter in anhydrous dichloromethane to enhance yield of the 35-O-glycosidic bond .

- Contradiction Management : If bioactivity data conflicts with structural predictions, re-evaluate sample purity (e.g., endotoxin levels via LAL assay) and confirm assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.